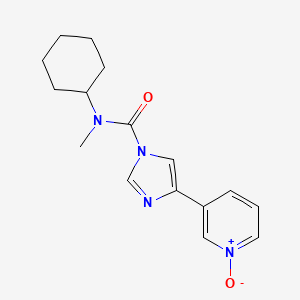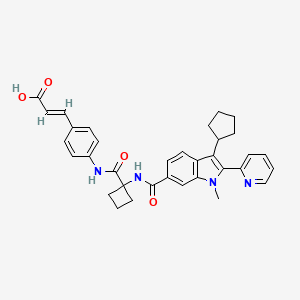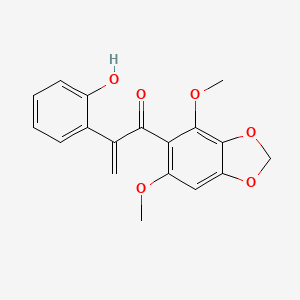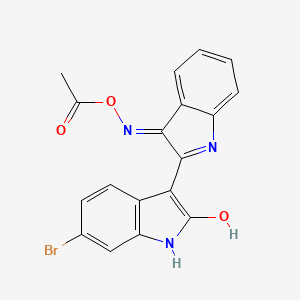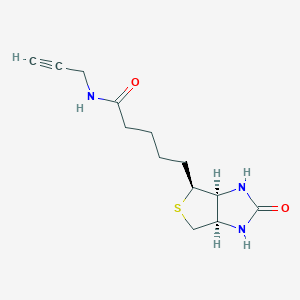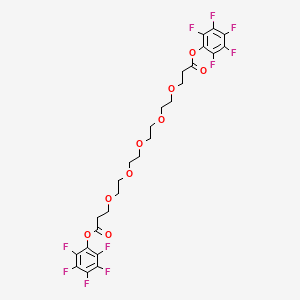
Bis-PEG5-PFP ester
Übersicht
Beschreibung
Bis-PEG5-PFP ester is a PEG-based PROTAC linker . It contains two PFP ester moieties . PFP esters are activated esters which react with primary amines to form stable amide bonds . The hydrophilic PEG linker increases the water solubility of compounds in aqueous media .
Synthesis Analysis
Bis-PEG5-PFP ester is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Molecular Structure Analysis
The molecular weight of Bis-PEG5-PFP ester is 670.45 . Its molecular formula is C26H24F10O9 . The SMILES string representation of its structure isO=C (OC1=C (F)C (F)=C (F)C (F)=C1F)CCOCCOCCOCCOCCOCCC (OC2=C (F)C (F)=C (F)C (F)=C2F)=O . Chemical Reactions Analysis
Bis-PEG5-PFP ester is a PEG linker containing two PFP ester moieties . PFP esters are activated esters which react with primary amines to form stable amide bonds .Physical And Chemical Properties Analysis
Bis-PEG5-PFP ester is a solid or viscous liquid . It is reactive to amines . It is stored at -20°C .Wissenschaftliche Forschungsanwendungen
Proteomics Research
Bis-PEG5-PFP ester is utilized in proteomics research for its ability to facilitate the conjugation of peptides and proteins. The PFP ester moiety is reactive towards primary amines, allowing for the formation of stable amide bonds. This reagent is particularly useful in creating specific probes for mass spectrometry-based proteomic analysis .
Drug Delivery Systems
The hydrophilic nature of Bis-PEG5-PFP ester makes it an excellent choice for enhancing the water solubility of pharmaceutical compounds. Its bifunctional structure allows for the attachment of drug molecules, which can improve the bioavailability and therapeutic efficacy of poorly soluble drugs .
Diagnostic Agents
In the field of diagnostics, Bis-PEG5-PFP ester can be used to link diagnostic agents to targeting moieties. The precise control over the distance between conjugated moieties provided by the PEG spacer ensures that the diagnostic agent remains effective and specific to its target .
Surface Modification
Bis-PEG5-PFP ester is applied in surface modification to create anti-fouling layers on medical devices. The PEGylation process reduces protein adsorption and cell adhesion, which is critical in preventing biofilm formation and improving the biocompatibility of implants and sensors .
Nanotechnology
In nanotechnology, Bis-PEG5-PFP ester is used to modify the surface of nanoparticles. This modification can enhance the stability of nanoparticles in biological fluids, reduce immunogenicity, and extend the circulation time of nanoparticle-based therapeutics .
Crosslinking Agent
As a crosslinking agent, Bis-PEG5-PFP ester is employed to form hydrogels and other polymeric structures. The crosslinking process facilitated by this compound is essential in tissue engineering and regenerative medicine, where it helps to create scaffolds that mimic the extracellular matrix .
Wirkmechanismus
Target of Action
The primary targets of Bis-PEG5-PFP ester are moieties containing free amines . The compound has a 2,3,4,5,6-pentafluorophenyl (PFP) moiety that allows it to conjugate to two different moieties, each containing free amines . This makes it a versatile linker in the field of chemical biology.
Mode of Action
Bis-PEG5-PFP ester interacts with its targets through the formation of stable amide bonds . The PFP esters present in the compound are activated esters, which react with primary amines to form these bonds . This reaction is more favorable compared to other amine reactive groups as PFP esters are less likely to undergo hydrolysis .
Biochemical Pathways
It is known that the compound is used in the synthesis of protacs . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by tagging unwanted proteins for degradation . Therefore, it can be inferred that Bis-PEG5-PFP ester indirectly influences the ubiquitin-proteasome system, the primary pathway for protein degradation in cells.
Pharmacokinetics
It is known that the hydrophilic peg linker in the compound increases its water solubility , which could potentially enhance its bioavailability.
Result of Action
The primary result of Bis-PEG5-PFP ester’s action is the formation of stable amide bonds with moieties containing free amines . This allows the compound to serve as a linker, facilitating the conjugation of different moieties in the synthesis of PROTACs . The ultimate cellular effect would depend on the specific proteins targeted for degradation by the resulting PROTAC.
Action Environment
It is known that the compound is typically stored at -20°c , suggesting that low temperatures may be necessary for its stability. Additionally, the compound’s reactivity and stability may be influenced by the pH and the presence of other reactive groups in the environment.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24F10O9/c27-15-17(29)21(33)25(22(34)18(15)30)44-13(37)1-3-39-5-7-41-9-11-43-12-10-42-8-6-40-4-2-14(38)45-26-23(35)19(31)16(28)20(32)24(26)36/h1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXXABBOISIWMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24F10O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(aminomethyl)phenyl]-6-(4-cyano-4-phenylpiperidin-1-yl)-5-methylpyrimidine-4-carboxamide](/img/structure/B606097.png)
![N-(3-{5-[(1-Ethylpiperidin-4-Yl)(Methyl)amino]-3-(Pyrimidin-5-Yl)-1h-Pyrrolo[3,2-B]pyridin-1-Yl}-2,4-Difluorophenyl)propane-1-Sulfonamide](/img/structure/B606099.png)
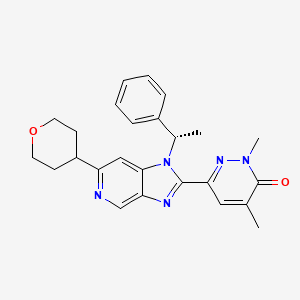
![(1R,3S)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-N-methyl-3-(propanoylamino)cyclopentane-1-carboxamide](/img/structure/B606103.png)
